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Compound of Interest

1-(Ethylsulfonyl)piperidin-4-amine
Compound Name:
hydrochloride

Cat. No.: B1418646

An In-Depth Technical Guide to 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride (CAS:
651056-79-0) for Pharmaceutical Research and Development

Executive Summary

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a key heterocyclic building block in
modern medicinal chemistry. Belonging to the substituted piperidine class, this compound
serves as a versatile synthon for the development of complex molecular architectures targeting
a wide array of biological pathways. The piperidine scaffold is a privileged structure, found in
numerous FDA-approved drugs, and its functionalization at the 1- and 4-positions offers
chemists precise control over physicochemical and pharmacological properties.[1][2] This guide
provides a comprehensive technical overview of its molecular profile, a plausible and detailed
synthetic route with mechanistic insights, robust analytical characterization protocols, and its
applications in drug discovery. The content herein is structured to support researchers,
scientists, and drug development professionals in leveraging this valuable intermediate for their
research and development programs.

Core Molecular Profile

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a salt, typically presenting as a solid at
room temperature. Its structure features a central piperidine ring, which imparts a defined
three-dimensional conformation. The nitrogen atom of the piperidine ring is functionalized with
an ethylsulfonyl group, which acts as a stable, electron-withdrawing moiety that renders the
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nitrogen non-basic. The primary amine at the 4-position provides a crucial nucleophilic handle
for further chemical elaboration and a basic center for potential interactions with biological
targets or for salt formation to modulate solubility.

Physicochemical Properties

Property Value Source(s)
Molecular Formula C7H17CIN202S [3][4]
Molecular Weight 228.74 g/mol [4]

CAS Number 651056-79-0 [31[5]

1-ethylsulfonylpiperidin-4-
IUPAC Name . _ [5]
amine;hydrochloride

PubChem CID 44120476 [5]

Typical Purity 295% [5]

N Room Temperature, in a dry,
Storage Conditions ) [41[6]
well-sealed environment

Chemical Structure

Caption: 2D structure of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride.

The Role of Substituted Piperidines in Drug
Discovery

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for
its conformational rigidity and its ability to present substituents in well-defined spatial
orientations.[1][2] This scaffold is a cornerstone in the design of agents targeting the central
nervous system, as well as antiviral, anticancer, and anti-inflammatory therapies.[1]

The 1-(ethylsulfonyl)piperidin-4-amine motif is particularly advantageous for several reasons:

o Modulation of Basicity: The strongly electron-withdrawing sulfonyl group quenches the
basicity of the piperidine nitrogen, preventing it from undergoing protonation at physiological
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pH. This can be critical for cell membrane permeability and for avoiding off-target
interactions, such as with hERG channels.

o Chemical Stability: The sulfonamide linkage is exceptionally stable to metabolic degradation,
ensuring a longer half-life for potential drug candidates.

o Vectorial Control: The amine at the 4-position provides a well-defined exit vector for further
derivatization, allowing for the systematic exploration of chemical space and structure-
activity relationships (SAR). This amine can be acylated, alkylated, or used in reductive
aminations to append additional pharmacophoric elements.

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted piperidines exist, a common and reliable strategy
for 1-(ethylsulfonyl)piperidin-4-amine hydrochloride begins with a protected piperidone
precursor.[7] The following protocol outlines a robust, multi-step synthesis that ensures high
purity and yield.

Proposed Synthetic Workflow

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

» To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (MeOH), add ammonium
acetate (5.0 eq). Stir the mixture at room temperature for 1 hour.

o Causality: The ammonium acetate serves as the ammonia source, which forms an
intermediate imine with the ketone. The excess drives the equilibrium towards imine
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formation.

e Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBHsCN,
1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

o Causality: NaBHsCN is a mild reducing agent that selectively reduces the iminium ion in
the presence of the ketone, minimizing side reactions. The portion-wise addition controls
the exothermic reaction.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Quench the reaction by the slow addition of 1 M HCI until the pH is ~2 to decompose excess
reducing agent. Then, basify with 6 M NaOH to pH ~10.

o Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry
over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure to
yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Sulfonylation of the Piperidine Nitrogen

This step is not directly applicable to the proposed workflow starting with N-Boc-4-piperidone
but would be used if starting from 4-aminopiperidine. A more accurate sequence involves
deprotection followed by selective sulfonylation. However, for the sake of illustrating the
sulfonylation reaction itself:

Dissolve the amine (1.0 eq) and triethylamine (EtsN, 2.5 eq) in DCM.

Cool the solution to 0 °C and add ethanesulfonyl chloride (EtSO2Cl, 1.2 eq) dropwise.

o Causality: EtsN acts as a base to neutralize the HCI generated during the reaction, driving
the formation of the sulfonamide.

Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

Wash the reaction mixture with saturated sodium bicarbonate (NaHCOs) solution, water, and
brine. Dry the organic layer over Na2SOa4 and concentrate to yield the sulfonamide.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation
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o Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl
acetate.

e Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at O °C.

o Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc)
group, liberating the primary amine which is immediately protonated by the excess HCI to
form the stable hydrochloride salt.

 Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form.

 Filter the solid, wash with cold diethyl ether to remove any non-polar impurities, and dry
under vacuum to afford pure 1-(ethylsulfonyl)piperidin-4-amine hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is paramount in research
and development. A multi-technique approach provides a self-validating system for
characterization.[5]

Analytical Workflow
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Caption: A standard workflow for analytical validation.

Key Analytical Techniques

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
molecular structure. Expected *H NMR signals would include triplets and quartets for the
ethyl group, and multiplets for the non-equivalent piperidine protons.

e Mass Spectrometry (MS): Typically performed using LC-MS, this technique confirms the
molecular weight of the free base (192.28 g/mol ) by identifying the [M+H]* ion at m/z
193.29.[5]

o High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is the
gold standard for determining the purity of the compound. A typical method would involve a

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1418646?utm_src=pdf-body-img
https://synhet.com/products/CAS-651056-79-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing
a modifier like trifluoroacetic acid (TFA).

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups.
Expected peaks include strong S=0 stretching vibrations for the sulfonyl group (~1320 and
1150 cm~1) and N-H bending for the primary ammonium salt (~1600 cm~12).[8]

Applications in Medicinal Chemistry

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is not an end-product but a crucial starting
material. Its utility has been demonstrated in the synthesis of inhibitors for various biological
targets. For instance, the piperidin-4-yl-aminopyrimidine core, which can be constructed from
this intermediate, has been explored for the development of potent non-nucleoside HIV-1
reverse transcriptase inhibitors.[9] Furthermore, the general class of 1-substituted-4-
aminopiperidines is widely used in creating libraries of compounds for high-throughput
screening to identify novel hits for diverse targets.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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